1-(5-Bromothiophen-2-yl)pentan-1-one

Description

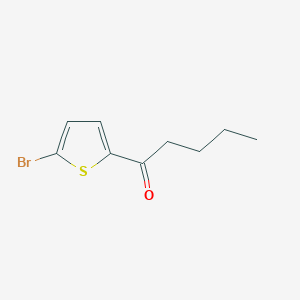

1-(5-Bromothiophen-2-yl)pentan-1-one is a ketone derivative featuring a pentan-1-one backbone substituted at the 1-position with a 5-bromothiophen-2-yl group. The thiophene ring, a five-membered aromatic heterocycle containing sulfur, is brominated at the 5-position, enhancing its electrophilic substitution reactivity. Its molecular formula is C₉H₁₁BrOS, with a molecular weight of ~230.97 g/mol (calculated from atomic weights).

Properties

Molecular Formula |

C9H11BrOS |

|---|---|

Molecular Weight |

247.15 g/mol |

IUPAC Name |

1-(5-bromothiophen-2-yl)pentan-1-one |

InChI |

InChI=1S/C9H11BrOS/c1-2-3-4-7(11)8-5-6-9(10)12-8/h5-6H,2-4H2,1H3 |

InChI Key |

GRKZHCCIUOIIAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)C1=CC=C(S1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromothiophen-2-yl)pentan-1-one typically involves the bromination of 2-thienylpentan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the thiophene ring. Common reagents used in this process include bromine and a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)pentan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide (NaOH) are used.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Corresponding substituted thienyl derivatives

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromothiophen-2-yl)pentan-1-one is being investigated for its potential biological activities, including antimicrobial and anticancer properties. The presence of the bromine atom enhances its reactivity and binding affinity towards biological targets. For instance, studies have shown that halogenated compounds can exhibit cytotoxic effects against cancer cells, making this compound a candidate for further pharmacological exploration.

Case Study: Anticancer Activity

A study highlighted the cytotoxic effects of similar halogenated compounds against various cancer cell lines, suggesting that this compound may possess comparable activity due to its structural characteristics .

Organic Synthesis

This compound serves as a vital reagent in organic synthesis, particularly in the construction of heterocyclic compounds. Its unique structure allows it to function as a building block for more complex molecules.

Example Application: Synthesis of Heterocycles

In research focused on synthesizing novel heterocycles, this compound has been utilized to develop new derivatives with enhanced biological activity .

Materials Science

In materials science, this compound is explored for its potential use in developing new materials with specific electronic properties. Thiophene derivatives are known for their conductive properties, making them suitable for applications in organic electronics.

Research Example: Conductive Polymers

Research on conductive polymers has indicated that incorporating thiophene-based compounds can significantly enhance electrical conductivity and stability in electronic devices .

Mechanism of Action

The mechanism of action of 1-(5-Bromothiophen-2-yl)pentan-1-one involves its interaction with specific molecular targets. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to 1-(5-Bromothiophen-2-yl)pentan-1-one, differing in substituents, chain length, or functional groups:

* Hypothetical compound inferred from (chloro analog with propenyl group).

Reactivity and Functional Group Analysis

- Halogen Effects: Bromine in the thiophene ring enhances electrophilic substitution reactivity at the 4-position (para to bromine) and acts as a leaving group in nucleophilic substitutions. Chlorinated analogs (e.g., ) exhibit similar but less pronounced reactivity .

- Aromatic Ring Differences: Thiophene-based compounds (e.g., α-PVT) undergo electrophilic substitutions more readily than benzodioxole or phenyl analogs due to sulfur's electron-donating resonance effects. Benzodioxole derivatives (e.g., Pentylon) are common in psychoactive cathinones .

- Amino vs. Carbonyl Groups: Amino-substituted analogs (e.g., α-PVT, Pentylon) interact with neurotransmitter transporters (e.g., dopamine, serotonin), unlike this compound, which lacks such bioactivity .

Pharmacological and Legal Considerations

- Psychoactive Derivatives: Compounds like α-PVT and MDPV are Schedule I substances in the U.S. due to stimulant effects. The absence of an amino group in this compound likely precludes such activity .

Q & A

Q. Table 1: Example Reaction Conditions

| Parameter | Optimal Value | Purpose |

|---|---|---|

| Catalyst | AlCl₃ (1.2 equiv) | Activate acyl chloride |

| Reaction Temperature | 0–5°C | Minimize side reactions |

| Solvent | Dichloromethane | Enhance regioselectivity |

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the thiophene ring (δ 6.5–7.5 ppm) and alkyl chain (δ 1.2–2.8 ppm). The bromine atom induces splitting patterns due to isotopic effects .

- ¹³C NMR : Confirms carbonyl (δ ~200 ppm) and aromatic carbons (δ 110–140 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and bromine isotope patterns (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- IR Spectroscopy : Strong absorption near 1680 cm⁻¹ confirms the ketone group.

Q. Table 2: Spectral Signatures

| Technique | Key Peaks/Features | Structural Insight |

|---|---|---|

| ¹H NMR | δ 7.2 (s, 1H, thiophene H) | Regioselectivity at 5-position |

| HRMS | m/z 260.9832 ([M+H]⁺, C₉H₁₀BrOS⁺) | Molecular formula confirmation |

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Answer:

X-ray crystallography provides unambiguous confirmation of molecular geometry, including bond lengths, angles, and packing interactions. Key steps:

Crystal Growth : Use slow evaporation in solvents like ethanol/hexane mixtures.

Data Collection : Employ synchrotron radiation for high-resolution data, especially for heavy atoms like bromine .

Refinement : Use SHELXL (for small molecules) to refine positional and thermal parameters. Discrepancies in residual density maps may indicate disorder or solvent molecules .

Q. Table 3: Example Refinement Metrics

| Parameter | Value |

|---|---|

| R-factor | < 0.05 |

| C–Br Bond Length | 1.89 Å |

| Thiophene Ring Planarity | < 0.02 Å |

Advanced: What computational methods are suitable for modeling the electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict reactivity. Basis sets like 6-311+G(d,p) are recommended for accuracy .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study conformational stability.

- Electrostatic Potential Maps : Visualize electron-deficient regions (e.g., near Br) for nucleophilic attack predictions.

Advanced: How can researchers address discrepancies between experimental and theoretical spectroscopic data for this compound?

Answer:

Contradictions often arise from solvent effects, crystal packing, or approximations in computational models. Mitigation strategies:

- Experimental Cross-Validation : Compare NMR data in multiple solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

- Benchmarking Computational Models : Adjust DFT functionals (e.g., B3LYP vs. M06-2X) to better match observed IR or UV-Vis spectra .

- Solid-State vs. Solution Data : Use OLEX2 to correlate crystallographic data (solid-state) with solution-phase NMR, identifying conformational flexibility .

Advanced: What are the challenges in optimizing reaction yields for derivatives of this compound?

Answer:

- Steric Hindrance : Bulky substituents on the thiophene ring may reduce acylation efficiency. Use microwave-assisted synthesis to enhance reaction rates .

- Byproduct Formation : Bromine can participate in unintended cross-coupling. Monitor reactions via TLC and optimize stoichiometry.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product from brominated byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.